5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H15BrO2S and a molecular weight of 291.2046 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hexyloxy group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde typically involves the bromination of 4-(hexyloxy)thiophene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the thiophene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized thiophene derivatives.
Reduction Reactions: Alcohols or other reduced thiophene derivatives.
Scientific Research Applications
5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Similar structure with an ethylhexyl group instead of a hexyloxy group.
5-Bromo-2-thiophenecarboxaldehyde: Lacks the hexyloxy group, making it less hydrophobic.
Uniqueness
5-Bromo-4-(hexyloxy)thiophene-2-carbaldehyde is unique due to the presence of the hexyloxy group, which imparts specific hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are advantageous, such as in the development of organic electronic materials .
Properties
IUPAC Name |
5-bromo-4-hexoxythiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-14-10-7-9(8-13)15-11(10)12/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURVGGXMIVIKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(SC(=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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